molecular formula C16H13Cl2N3O2 B11560443 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11560443
M. Wt: 350.2 g/mol
InChI Key: YDXRCBLSZMDHBR-AWQFTUOYSA-N
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Description

4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction . The intermediate product is then further reacted with benzoyl chloride to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction may yield amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydrazino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide apart from similar compounds is its unique hydrazino linkage and the presence of both chlorobenzylidene and benzamide groups.

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13Cl2N3O2/c17-13-7-5-11(6-8-13)16(23)19-10-15(22)21-20-9-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

YDXRCBLSZMDHBR-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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